molecular formula C40H57N5O7 B569326 Carfilzomib-d8 CAS No. 1537187-53-3

Carfilzomib-d8

Cat. No. B569326
CAS RN: 1537187-53-3
M. Wt: 727.973
InChI Key: BLMPQMFVWMYDKT-HEMZLDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carfilzomib-d8 is a deuterium-labeled version of Carfilzomib . Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma .


Synthesis Analysis

Carfilzomib is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin . It is subjected to forced degradation under neutral, acid, base, oxidative, thermal, and photolytic stress conditions as per ICH guidelines .


Molecular Structure Analysis

The molecular formula of this compound is C40H49D8N5O7 . It has an average mass of 727.959 Da and a monoisotopic mass of 727.476013 Da .


Chemical Reactions Analysis

Carfilzomib is a proteasome inhibitor that binds irreversibly to the N-terminal threonine-containing active sites of the 20S proteasome . It is used in a formulation (Kyprolis) which includes other chemical substances such as Sulfobutylether beta-cyclodextrin, Citric acid, and Sodium Hydroxide for pH adjustments .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 975.6±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 197.5±0.3 cm3, and a molar volume of 619.6±3.0 cm3 .

Scientific Research Applications

1. Cardiac Toxicity and Proteasome Inhibition

Carfilzomib, an irreversible proteasome inhibitor used in treating multiple myeloma, shows significant cardiac toxicity through the accumulation of intracellular protein aggregates. Despite its effectiveness, the associated cardiac risks, as indicated by dyspnea and left ventricular dysfunction, are a concern. These effects are reversible with the cessation of therapy and the initiation of traditional heart failure treatments (Grandin et al., 2015).

2. Comparative Toxicity and Efficacy in Cancer Treatment

Carfilzomib's use in multiple myeloma (MM) treatment is limited by drug resistance and cardiotoxicity. A study on a novel proteasome inhibitor, D395, highlights that while similar to carfilzomib in inhibiting osteoclast differentiation, D395 shows lower cardiotoxicity, suggesting the potential for more effective MM treatment with reduced risks (Shen et al., 2021).

3. Pharmacokinetics and Drug-Drug Interaction

Carfilzomib's pharmacokinetic profile indicates rapid plasma concentration decline post-administration and high systemic clearance. Its clearance primarily occurs extrahepatically, limiting significant drug-drug interactions. This pharmacokinetic behavior suggests a favorable safety profile in therapeutic settings (Wang et al., 2013).

4. Efficacy in Relapsed and Refractory Multiple Myeloma

Carfilzomib has shown efficacy in patients with relapsed and refractory multiple myeloma, demonstrating durable responses and an acceptable tolerability profile. This suggests its potential as a valuable treatment option in this challenging patient population (Siegel et al., 2012).

5. Mitigation of Cardiotoxicity

Studies have explored ways to mitigate carfilzomib-induced cardiotoxicity. For instance, rutin has been found to attenuate its cardiotoxic effects in rats by modulating oxidative stress and gene expression related to cardiac hypertrophy (Imam et al., 2015).

6. Cardiovascular Safety Profile

An analysis across various clinical trials indicates that while carfilzomib is associated with an increased incidence of cardiovascular events, the frequency of severe cardiac events is low and comparable to control arms. This suggests that the benefits of carfilzomib in reducing progression or death outweigh the risks in most patients, especially with appropriate administration and risk factor management (Chari et al., 2018).

7. Tumor Cell Death and Proteasome Inhibition

Carfilzomib induces tumor cell death through selective inhibition of the chymotrypsin-like activity of the proteasome. Its efficacy in causing apoptosis in tumor cells while minimizing toxicity toward nontransformed cells underlines its potential in treating hematologic malignancies (Parlati et al., 2009).

Safety and Hazards

Carfilzomib is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

Future Directions

There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . Key unanswered questions in the field include the optimal duration of maintenance therapy, whether one drug is sufficient or whether multi-agent therapy should be used, whether response-adapted approaches can guide maintenance therapy, as well as whether cytogenetic risk or other disease-based characteristics can guide maintenance therapy choices .

properties

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQMFVWMYDKT-HEMZLDBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carfilzomib-d8
Reactant of Route 2
Reactant of Route 2
Carfilzomib-d8
Reactant of Route 3
Reactant of Route 3
Carfilzomib-d8
Reactant of Route 4
Reactant of Route 4
Carfilzomib-d8
Reactant of Route 5
Reactant of Route 5
Carfilzomib-d8
Reactant of Route 6
Reactant of Route 6
Carfilzomib-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.